Cdk9-IN-7

CDK9 Kinase Selectivity Enzymatic Assay

Cdk9-IN-7 (compound 21e) is an orally bioactive CDK9/cyclin T inhibitor (IC50=11 nM) with a defined 13-fold selectivity window over CDK4/cyclin D and CDK6/cyclin D, enabling targeted transcriptional CDK9 inhibition without complete CDK4/6 ablation. It demonstrates potent antiproliferative activity in A549, H1299, and drug-resistant H1975 NSCLC cell lines (IC50<0.5 µM) and validated in vivo efficacy in the H1299 xenograft model (20 mg/kg QD, oral) with documented cancer stemness suppression. Procure this compound for NSCLC research requiring oral bioavailability, proven in vivo pharmacodynamics, and a well-characterized selectivity profile distinct from pan-CDK inhibitors.

Molecular Formula C29H37N7O2S
Molecular Weight 547.7 g/mol
Cat. No. B2708603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk9-IN-7
Molecular FormulaC29H37N7O2S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S
InChIInChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34)
InChIKeyLLMKBTGLZJIAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cdk9-IN-7: A Selective, Orally Active CDK9/Cyclin T Inhibitor with Documented Potency and Kinase Selectivity for Oncology Research Procurement


Cdk9-IN-7 (also known as compound 21e) is a small-molecule inhibitor that selectively targets the cyclin-dependent kinase 9 (CDK9)/cyclin T complex, a key regulator of transcriptional elongation via RNA polymerase II phosphorylation [1]. The compound has been characterized as a highly potent and orally bioactive CDK9 inhibitor with a reported IC50 of 11 nM against the CDK9/cyclin T complex [1]. Unlike pan-CDK inhibitors, Cdk9-IN-7 exhibits a defined selectivity window over related cyclin-dependent kinases, specifically CDK4/cyclin D (IC50 = 148 nM) and CDK6/cyclin D (IC50 = 145 nM), which supports its utility in studies requiring targeted CDK9 inhibition .

Why In-Class CDK9 Inhibitors Cannot Be Substituted for Cdk9-IN-7: Procurement Considerations Based on Experimental Evidence


CDK9 inhibitors vary significantly in their enzymatic potency, kinase selectivity profiles, and in vivo pharmacokinetic properties, making direct substitution without empirical validation a high-risk procurement strategy. Cdk9-IN-7 (11 nM IC50) occupies a distinct position within the CDK9 inhibitor landscape, with a demonstrated balance of biochemical potency and a defined selectivity window against CDK4 and CDK6 (∼13-fold) that differs from comparators such as NVP-2 (0.514 nM IC50; >1,000-fold selectivity), AZD4573 (<4 nM IC50; designed for transient target engagement in hematologic malignancies), and MC180295 (5 nM IC50; ≥22-fold selectivity) [1]. Furthermore, Cdk9-IN-7 has been specifically validated in non-small-cell lung cancer (NSCLC) models with documented in vivo oral efficacy and cancer stemness suppression, parameters that are not universally established for other CDK9 inhibitors in the same experimental context [1]. The quantitative differentiation presented below supports informed compound selection based on assay-specific requirements.

Cdk9-IN-7 Evidence-Based Differentiation: Quantitative Performance Data Versus Comparator CDK9 Inhibitors


Cdk9-IN-7 Exhibits 13-Fold Selectivity Over CDK4 and CDK6 in Enzymatic Assays: A Defined Window for Targeted CDK9 Inhibition Studies

In enzymatic inhibition assays, Cdk9-IN-7 demonstrates an IC50 of 11 nM against CDK9/cyclin T, with significantly weaker inhibition of CDK4/cyclin D (IC50 = 148 nM) and CDK6/cyclin D (IC50 = 145 nM), representing a ∼13-fold selectivity window for CDK9 over these off-target CDKs [1]. This selectivity profile is quantitatively distinct from comparator CDK9 inhibitors: NVP-2 exhibits >1,000-fold selectivity over a panel of 468 kinases but with substantially higher biochemical potency (IC50 = 0.514 nM) ; AZD4573 is a highly selective CDK9 inhibitor with IC50 <4 nM but is primarily optimized for hematologic malignancy applications ; MC180295 offers ≥22-fold selectivity over other CDKs with an IC50 of 5 nM . The defined 13-fold selectivity window of Cdk9-IN-7 provides a moderate but well-characterized margin that may be advantageous for studies where extreme CDK9 selectivity could mask physiologically relevant off-target effects or where differential potency between CDK9 and CDK4/6 is a critical experimental variable.

CDK9 Kinase Selectivity Enzymatic Assay

Cdk9-IN-7 Demonstrates Sub-Micromolar Antiproliferative Activity in NSCLC Cell Lines, Including Drug-Resistant H1975 Cells: A Quantitative Comparison for Oncology Model Selection

In cellular proliferation assays against non-small-cell lung cancer (NSCLC) cell lines, Cdk9-IN-7 exhibits exceptional potency with IC50 values below 0.5 µM for both A549 and H1299 cells, and maintains good inhibitory potency in the drug-resistant NSCLC cell line H1975 with an IC50 of 0.837 µM [1]. This cellular activity profile is specifically documented for Cdk9-IN-7 in NSCLC models, whereas comparator CDK9 inhibitors have been characterized in different cellular contexts: AZD4573's cellular activity has been primarily reported in hematological cancer cell lines ; MC180295 demonstrated a median IC50 of 171 nM across 46 cell lines from 6 cancer types, with the highest potency in AML cells [2]; NVP-2 has shown CRBN-dependent anti-proliferative effects in MOLT4 cells (IC50 = 9 nM) but lacks extensive NSCLC cellular characterization . The direct quantification of Cdk9-IN-7's activity in both sensitive and drug-resistant NSCLC cell lines provides a validated cellular efficacy benchmark that is not directly transferable from other CDK9 inhibitors with differing tumor-type specificities.

NSCLC Antiproliferative Activity Drug Resistance

Oral Administration of Cdk9-IN-7 at 20 mg/kg QD Achieves Significant Tumor Growth Suppression in H1299 NSCLC Xenograft Model: In Vivo Efficacy Benchmarking

In an H1299 non-small-cell lung cancer xenograft mouse model, once-daily oral administration of Cdk9-IN-7 at 20 mg/kg resulted in significant suppression of tumor growth without evidence of overt toxicity [1]. This in vivo efficacy parameter is specific to Cdk9-IN-7 within the NSCLC xenograft context and is accompanied by mechanistic validation of CDK9 pathway inhibition and reduced cancer stemness markers in tumor tissue [1]. In contrast, comparator CDK9 inhibitors have distinct in vivo profiles: AZD4573 is optimized for short-acting intravenous administration in hematologic malignancies ; MC180295 has demonstrated in vivo efficacy in multiple cancer models but specific NSCLC xenograft data at comparable doses are not uniformly reported [2]; NVP-2's in vivo characterization is limited and primarily focuses on cellular target engagement . The availability of a defined oral dosing regimen with documented tumor growth inhibition in an NSCLC model provides a procurement-relevant benchmark for in vivo experimental planning.

In Vivo Efficacy Xenograft Model Oral Bioavailability

Cdk9-IN-7 Suppresses Cancer Stemness Phenotypes in NSCLC: A Differentiating Functional Parameter Not Uniformly Characterized Across CDK9 Inhibitors

Cdk9-IN-7 has been specifically shown to suppress cancer stemness properties in non-small-cell lung cancer (NSCLC) cells, including the reduction of tumor sphere formation, side-population cells, and stemness marker abundance [1]. This functional activity against cancer stem cells (CSCs) is a differentiating parameter that has been explicitly validated for Cdk9-IN-7 both in vitro and in vivo in the NSCLC context [1]. While some comparator CDK9 inhibitors have been associated with anti-proliferative and pro-apoptotic effects in various cancer models, the specific suppression of cancer stemness phenotypes in NSCLC is not uniformly reported or validated for NVP-2, AZD4573, or MC180295 . The demonstrated ability of Cdk9-IN-7 to target the CSC population—a subpopulation implicated in tumor recurrence, metastasis, and therapeutic resistance—represents a functional attribute that may influence compound selection for studies focused on overcoming NSCLC therapeutic resistance.

Cancer Stemness CSCs NSCLC

Cdk9-IN-7 Application Scenarios: Evidence-Driven Research Use Cases Derived from Quantitative Differentiation Data


Targeted CDK9 Inhibition in NSCLC Cellular Models Requiring Defined CDK4/6 Selectivity Margins

Based on the 13-fold selectivity window over CDK4 and CDK6 and validated sub-micromolar cellular potency in A549 and H1299 NSCLC cell lines [1], Cdk9-IN-7 is optimally suited for in vitro NSCLC studies where investigators require CDK9 pathway inhibition without complete ablation of CDK4/6 signaling. This moderate selectivity profile may be particularly relevant for experiments examining the interplay between CDK9-mediated transcriptional regulation and CDK4/6-driven cell cycle control in lung cancer biology [1].

In Vivo NSCLC Xenograft Studies with Oral Dosing Regimens and Cancer Stemness Endpoint Analysis

Cdk9-IN-7's validated oral bioavailability and demonstrated efficacy in the H1299 NSCLC xenograft model at 20 mg/kg once-daily dosing [1] makes it a suitable compound for in vivo oncology research requiring oral administration routes. The additional validation of cancer stemness suppression in vivo [1] supports its use in studies examining tumor recurrence, metastasis, or therapeutic resistance mechanisms where the CSC population is a central focus. The absence of overt toxicity at the efficacious dose [1] further supports its application in longer-term in vivo experimental designs.

Drug-Resistant NSCLC Model Systems for Evaluating CDK9-Targeted Therapeutic Strategies

With documented antiproliferative activity in the drug-resistant NSCLC cell line H1975 (IC50 = 0.837 µM) [1], Cdk9-IN-7 is applicable to research programs investigating CDK9 inhibition as a strategy to overcome acquired resistance in lung cancer. This specific activity profile supports experimental designs comparing compound efficacy in treatment-naïve versus resistant NSCLC models, where the compound's maintained potency provides a benchmark for evaluating CDK9 pathway dependence across different resistance states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk9-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.